molecular formula C15H21BrN2O2 B6190277 tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1780459-80-4

tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

货号 B6190277
CAS 编号: 1780459-80-4
分子量: 341.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBQC) is a synthetic organic compound, which is a member of the quinoxaline family. It is a novel compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. TBQC has been found to possess significant biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. It has also been demonstrated to have a high affinity for certain receptors, which can be exploited for drug design.

作用机制

The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not yet fully understood. However, it is believed to exert its biological effects through a variety of mechanisms. It has been demonstrated to interact with certain receptors, such as the serotonin 5-HT2A receptor, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to modulate the expression of certain genes, such as cyclin-dependent kinase inhibitors (CDKIs). Furthermore, this compound has been found to induce apoptosis in certain cell lines, suggesting that it may possess anti-cancer properties.
Biochemical and Physiological Effects
This compound has been demonstrated to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, this compound has been found to modulate the expression of certain genes, such as cyclin-dependent kinase inhibitors (CDKIs). Furthermore, this compound has been found to induce apoptosis in certain cell lines, suggesting that it may possess anti-cancer properties.

实验室实验的优点和局限性

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several advantages for use in laboratory experiments. It is a readily available, cost-effective compound that can be synthesized in a relatively short amount of time. Additionally, it has been demonstrated to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. Furthermore, this compound has been found to have a high affinity for certain receptors, which can be exploited for drug design.
However, there are also some limitations to using this compound in laboratory experiments. It is a novel compound, and its mechanism of action is not yet fully understood. Additionally, its effects may vary depending on the concentration and the type of cells used in the experiment. Furthermore, this compound is a synthetic compound, and its effects on humans are not yet known.

未来方向

The potential applications of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate are vast and varied. It has been demonstrated to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been found to have a high affinity for certain receptors, which can be exploited for drug design. Furthermore, this compound has been found to modulate the expression of certain genes, such as cyclin-dependent kinase inhibitors (CDKIs).
Given its potential applications, there are several future directions for this compound research. These include further elucidation of its mechanism of action, further investigation of its effects on humans, and further exploration of its potential applications in drug design. Additionally, further studies should be conducted to determine the optimal concentrations and conditions for using this compound in laboratory experiments. Finally, further research should be conducted to determine the potential side effects and toxicity of this compound.

合成方法

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can be synthesized through a three-step synthesis process. The first step involves the reaction of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline (TBQ) with tert-butyl bromide in the presence of a base, such as potassium carbonate. The second step involves the reaction of the resulting tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline (TBQB) with acetic anhydride in the presence of a base, such as potassium carbonate. The third and final step involves the reaction of the resulting tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid (tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylateA) with sodium bicarbonate in the presence of an acid, such as hydrochloric acid.

科学研究应用

Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It has been demonstrated to possess significant biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. It has also been demonstrated to have a high affinity for certain receptors, which can be exploited for drug design. Additionally, this compound has been found to be a useful building block for the synthesis of other compounds. It has been used in the development of novel anti-cancer compounds, as well as for the synthesis of other quinoxaline derivatives.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves the reaction of 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting tert-butyl ester is then reacted with bromine in the presence of a catalyst such as N-bromosuccinimide to yield the final product.", "Starting Materials": [ "7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid", "tert-butyl alcohol", "thionyl chloride or phosphorus pentachloride", "bromine", "N-bromosuccinimide" ], "Reaction": [ "Step 1: React 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to yield tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.", "Step 2: React tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate with bromine in the presence of a catalyst such as N-bromosuccinimide to yield tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate." ] }

CAS 编号

1780459-80-4

分子式

C15H21BrN2O2

分子量

341.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。